molecular formula C8H5N3 B1395238 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile CAS No. 25957-69-1

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B1395238
CAS No.: 25957-69-1
M. Wt: 143.15 g/mol
InChI Key: YGBVNOWBCXLIHY-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

  • N-H Stretch : Absorption around 3400–3200 cm⁻¹ for the pyrrole NH group.
  • C≡N Stretch : Strong peak near 2200–2250 cm⁻¹ due to the cyano group.
  • C=N/C=C Stretch : Aromatic ring vibrations in the 1600–1500 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • δ 12.8–13.0 ppm: Pyrrole NH as a broad singlet.
    • δ 8.2–8.9 ppm: Aromatic protons on pyridine and pyrrole rings.
    • δ 7.0–7.7 ppm: Additional aromatic signals depending on substitution.
  • ¹³C NMR :
    • δ 150–160 ppm: Pyridine and pyrrole carbons.
    • δ 120–140 ppm: Cyano carbon (C≡N) at δ ~115–120 ppm.

Mass Spectrometry (MS)

  • Electron Ionization (EI) : Molecular ion peak at m/z 143 (C₈H₅N₃⁺).
  • Fragmentation : Loss of HCN (27 Da) or cyano group (26 Da) expected.

Table 3: Expected Spectroscopic Signatures

Technique Key Peaks/Observations
IR 2200–2250 cm⁻¹ (C≡N), 3400–3200 cm⁻¹ (N–H)
¹H NMR δ 12.8–13.0 (NH), δ 8.2–8.9 (aromatic H)
¹³C NMR δ 115–120 (C≡N), δ 150–160 (aromatic C)
MS m/z 143 (M⁺), fragmentation at m/z 116

Computational Chemistry Insights

Computational studies on analogous pyrrolopyridines provide insights into electronic structure and reactivity:

DFT Calculations

  • HOMO-LUMO Gap : A large energy gap (e.g., 3.59 eV in 4-chloro-1H-pyrrolo[2,3-b]pyridine) indicates kinetic stability.
  • Electron Density Distribution :
    • Bond Critical Points : Covalent bonds (e.g., C–N, C–C) exhibit high electron densities (2.07–2.74 e Å⁻³) and negative Laplacian values (-11.37 to -19.20 e Å⁻⁵), confirming σ-bonding.
    • Hydrogen Bonds : Weak interactions (e.g., N–H⋯N) show moderate electron density (0.05–0.15 e Å⁻³) and positive Laplacian values, indicating closed-shell interactions.

Molecular Orbital Analysis

  • HOMO : Localized on the pyridine ring and cyano group, reflecting electron-rich regions for nucleophilic attack.
  • LUMO : Dominated by the pyrrole ring, suggesting sites for electrophilic reactions.

Table 4: Computational Parameters for Analogous Compounds

Parameter Value (4-Chloro-1H-Pyrrolo[2,3-b]pyridine) Reference
HOMO Energy -6.2 eV
LUMO Energy -2.3 eV
HOMO-LUMO Gap 3.59 eV
Electron Density (C–N) 2.07–2.74 e Å⁻³

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVNOWBCXLIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696606
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-69-1
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, this compound has been shown to induce G2/M phase cell cycle arrest and promote apoptosis. The disruption of tubulin dynamics by this compound leads to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the stability and function of microtubules.

Biological Activity

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Overview of Biological Activities

1H-Pyrrolo[2,3-c]pyridine derivatives have been investigated for various biological activities, including:

  • Antitumor Activity : Several studies have reported the potential of these compounds to inhibit tumor growth in various cancer cell lines.
  • Antiviral Properties : Research indicates efficacy against viral infections, particularly respiratory syncytial virus (RSV).
  • Antimycobacterial Effects : Some derivatives have shown activity against Mycobacterium tuberculosis.
  • Analgesic and Anti-inflammatory Effects : These compounds are also being explored for their pain-relieving properties.

Structure-Activity Relationship (SAR)

The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives is significantly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence and position of substituents on the pyrrolo-pyridine scaffold can enhance or diminish biological activity. For instance, hydroxyl (-OH) groups have been associated with improved antiproliferative activity against cancer cell lines.
  • Nitrile Group : The carbonitrile moiety appears to play a crucial role in enhancing the compound's potency against various biological targets.

Antitumor Activity

A study demonstrated that specific derivatives of 1H-pyrrolo[2,3-c]pyridine exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The most potent compound showed an IC50 value ranging from 0.12 to 0.21 μM, indicating strong antitumor activity (Table 1) .

Antiviral Activity

Research focusing on antiviral properties revealed that certain derivatives displayed promising results against RSV. One compound was tested for its ability to inhibit viral replication in vitro, showing effective binding to human serum proteins and favorable pharmacokinetic properties .

Antimycobacterial Activity

In a series of experiments assessing antimycobacterial activity, some derivatives demonstrated potent inhibition against Mycobacterium tuberculosis with MIC values significantly lower than those of standard treatments. Notably, compounds with specific functional groups exhibited enhanced solubility and metabolic stability .

Table 1: Biological Activity Summary of 1H-Pyrrolo[2,3-c]pyridine Derivatives

Compound IDActivity TypeTarget Cell LineIC50 (μM)Remarks
10tAntitumorHeLa0.12Strong inhibition of tubulin polymerization
13aAntiviralRSVN/AGood protein binding properties
15AntimycobacterialM. tuberculosis<0.15High potency and metabolic stability

Scientific Research Applications

Synthesis of 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile

The synthesis of this compound typically involves cyclocondensation reactions using readily available precursors. For instance, a common method involves the reaction of substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of catalytic acids. This approach allows for the generation of various derivatives with modified biological activities .

Synthetic Pathway Overview

StepReagentsConditionsProduct
12-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + active methylene compoundReflux in acetic acidSubstituted 1H-pyrrolo[2,3-c]pyridine derivatives
2Further functionalization with pyridine fragmentsCyclocondensationTargeted pyrrolo derivatives

Pharmacological Applications

This compound and its derivatives exhibit a wide range of pharmacological activities. The following sections summarize key applications supported by case studies.

Antitumor Activity

Research has shown that derivatives of 1H-Pyrrolo[2,3-c]pyridine demonstrate significant antitumor properties. For instance, a study reported the synthesis of a specific derivative that exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapeutics.

Antidiabetic Properties

Another area of interest is the antidiabetic potential of these compounds. Certain derivatives have been identified as aldose reductase inhibitors, which can help manage complications associated with diabetes by reducing sorbitol accumulation in tissues . A notable study highlighted the efficacy of a series of pyrrolo derivatives in enhancing insulin sensitivity by over 30%, indicating their potential role in diabetes management .

Antimicrobial Activity

The antimicrobial properties of 1H-Pyrrolo[2,3-c]pyridine derivatives have also been explored. Compounds synthesized from this scaffold showed activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. These findings suggest that such compounds could be developed into new antimicrobial agents .

Case Study 1: Antitumor Activity Assessment

In a systematic investigation, researchers synthesized a series of pyrrolo derivatives and assessed their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications to the pyrrolo structure significantly enhanced antitumor activity while minimizing side effects on healthy cells .

Case Study 2: Aldose Reductase Inhibition

A detailed study evaluated the ability of various pyrrolo derivatives to inhibit aldose reductase in vitro. The findings confirmed that specific structural features were critical for enhancing inhibitory activity, making these compounds promising candidates for further development in diabetes-related therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile with its analogs, focusing on substituent effects, synthetic routes, and applications.

Structural Isomers and Regioisomers

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
  • CAS No.: 4414-89-5
  • Key Differences : The nitrogen atom in the pyridine ring shifts from the [2,3-c] to the [2,3-b] position, altering electronic properties and binding affinities.
  • Synthesis: Prepared via condensation of 2-amino-4-hydroxypyridine with active methylene reagents, yielding 4-hydroxy derivatives (e.g., 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, 40) under sodium acetate and high-temperature conditions .
  • Applications : Used in synthesizing kinase inhibitors due to improved solubility compared to [2,3-c] analogs.
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
  • CAS No.: 596824-08-7
  • Key Differences : The pyrrole ring is fused to the pyridine at the [3,2-b] position, further modifying the electron density distribution.
  • Synthesis : Functionalized with morpholine groups at the 2-position, enhancing interactions with enzymatic pockets .

Substituted Derivatives

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • CAS No.: Not explicitly listed; inferred from related entries .
  • Key Differences : Chlorine at the 5-position increases electrophilicity, improving reactivity in cross-coupling reactions.
  • Synthesis : Achieved via chlorination of the parent compound, with yields influenced by reaction conditions (e.g., 71% for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives) .
  • Applications : Intermediate in antiviral drug development .
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • CAS No.: 1018143-69-5
  • Key Differences : A methoxyphenyl group at the 1-position enhances lipophilicity, aiding blood-brain barrier penetration.
  • Synthesis : Pd-catalyzed coupling reactions, with scalability demonstrated by Hairui Chemical .

Functional Group Variations

Carboxylic Acid Derivatives
  • Example: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 92P) .
  • Key Differences: Replacement of the cyano group with a carboxylic acid alters polarity and hydrogen-bonding capacity.
  • Synthesis : Hydrolysis of carbonitriles under acidic conditions, with yields exceeding 95% for unsubstituted analogs .
Carboxamide Derivatives
  • Example : 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide (6a) .
  • Key Differences : The carboxamide group improves metabolic stability compared to nitriles.
  • Synthesis : Direct conversion of carbonitriles using concentrated sulfuric acid, achieving moderate yields (60–80%) .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS No. Substituents Yield (%) Key Applications References
This compound 71493-76-0 None N/A Kinase inhibitor intermediates
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile 4414-89-5 None N/A Drug discovery scaffolds
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile N/A 5-Cl 71* Antiviral agents
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1018143-69-5 1-(4-MeOPh) N/A CNS-targeting drugs

*Yield reported for analogous 2-carboxylic acid derivative .

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) at the 3-position enhance electrophilicity, facilitating nucleophilic substitutions .
  • Synthetic Challenges : Steric hindrance in [2,3-c] analogs complicates functionalization compared to [2,3-b] isomers .
  • Biological Relevance : Nitriles exhibit superior kinase inhibition compared to carboxylic acids, likely due to stronger electron-withdrawing effects .

Preparation Methods

Cyclocondensation Approach Using Amino-Pyrrole Precursors

One effective method involves cyclocondensation reactions starting from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. These are reacted with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic hydrochloric acid under reflux conditions for about 4 hours. This two-component reaction yields substituted 1H-pyrrolo[2,3-b]pyridines, which are closely related structural analogs to the 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile scaffold.

This method provides a straightforward route to substituted pyrrolo-pyridine derivatives with good yields and purity, serving as a foundation for further functionalization.

Palladium-Catalyzed Cross-Coupling and Cyclization

A more advanced and widely used synthetic strategy for 1H-pyrrolo[2,3-c]pyridine derivatives involves palladium-mediated cross-coupling reactions, especially Suzuki and Sonogashira couplings, followed by base-catalyzed cyclization.

  • Key steps:

    • Preparation of 6-bromo-1H-pyrrolo[2,3-c]pyridine intermediates via sequential halogenation and oxidation of substituted pyridines.
    • Suzuki cross-coupling of these bromo intermediates with arylboronic acids to introduce various aryl substituents.
    • Use of bases such as potassium carbonate and palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl_2 in solvent mixtures (e.g., dioxane/water).
    • Microwave-assisted heating to accelerate reaction rates (e.g., 26 min at 125 °C).
    • Deprotection steps (e.g., removal of Boc groups) to yield final pyrrolo[2,3-c]pyridine derivatives.
  • Advantages:

    • High regioselectivity and functional group tolerance
    • Enables diversification at multiple positions on the pyridine ring
    • Microwave-assisted protocols improve efficiency and reduce reaction times
  • Example:

    • 6-bromo-1H-pyrrolo[2,3-c]pyridine reacts with 3,4,5-trimethoxyphenylboronic acid, K2CO3, pyridine, and Cu(OAc)_2 in 1,4-dioxane under microwave irradiation to afford 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-c]pyridines.

This method is well-documented and provides a robust platform for the synthesis of complex pyrrolo[2,3-c]pyridine derivatives with potential biological activity.

Multi-Step Synthesis via Halogenation, Tosylation, and Deprotection

Another approach involves:

  • Bromination of 5-bromo-7-azaindole at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled temperatures.
  • Protection of the nitrogen at position 1 by tosylation using tosyl chloride and base (e.g., aqueous NaOH).
  • Subsequent Suzuki coupling with arylboronic acids to introduce aryl groups.
  • Final removal of the tosyl protecting group by treatment with aqueous base or tetra-n-butylammonium fluoride (TBAF) in organic solvents like THF.

This sequence allows for selective functionalization and access to 1H-pyrrolo[2,3-c]pyridine derivatives with tailored substitution patterns.

  • Typical reagents and conditions:

    • Bromination: Br2 in CH2Cl_2 at 0 °C to room temp, 10–60 min
    • Tosylation: TsCl, NaOH, CH2Cl2, room temp, 1–12 h
    • Deprotection: TBAF in THF, 60–90 °C, 30 min to 12 h
  • Purification: Silica gel chromatography, recrystallization

  • Characterization: NMR, MS, elemental analysis

This method is useful for preparing intermediates for further derivatization or biological evaluation.

Novel One-Step Conversion from Cyano to Pyrrolidine Derivatives

A patented method describes a novel and efficient one-step process converting cyano groups to pyrrolidine rings on the 1H-pyrrolo[2,3-c]pyridine scaffold:

  • Process overview:

    • Alkylation of a precursor compound with haloacetonitrile in the presence of a base at room temperature.
    • Raney nickel-catalyzed hydro-reduction, cyclization, and reductive amination at 16–60 °C to form the pyrrolidine ring.
    • Subsequent acylation and hydro-reduction steps to yield octahydro-1H-pyrrolo[2,3-c]pyridine derivatives.
  • Advantages:

    • Mild reaction conditions
    • Simple operation with readily available and inexpensive reagents
    • High efficiency and yield
    • Produces intermediates valuable for drug development due to rigid cyclo structures

This method is particularly notable for its direct conversion of nitrile groups to saturated pyrrolidine rings, expanding the chemical space accessible from this compound derivatives.

Base-Mediated Domino Cyclization and Functionalization

A sophisticated synthetic route involves:

  • Starting from 4-amino-2-bromopyridine, regioselective iodination to obtain 2-bromo-5-iodopyridin-4-amine.
  • Sonogashira cross-coupling with alkynes followed by base-catalyzed ring closure to form the pyrrolo[2,3-c]pyridine core.
  • Introduction of sulfonamide groups to enhance cyclization efficiency.
  • Palladium-mediated substitution at the C-6 position to install various substituents.
  • Final deprotection steps to yield N-1-unsubstituted 1H-pyrrolo[2,3-c]pyridine derivatives.

  • Key reagents and conditions:

    • Iodine monochloride in AcOH at 75 °C for iodination
    • Pd-catalysts such as Pd(PPh3)4 or Pd(dppf)Cl_2
    • Bases like sodium acetate, potassium carbonate
    • Chromatographic purification for regioisomer separation

This method allows precise control over substitution patterns and is applicable for generating libraries of derivatives for medicinal chemistry.

Comparative Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Typical Yields/Notes
Cyclocondensation with amino-pyrroles 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Acetic acid, catalytic HCl, reflux 4h Simple, direct, good for substituted analogs Purification by silica gel chromatography
Pd-Catalyzed Cross-Coupling & Cyclization 6-bromo-1H-pyrrolo[2,3-c]pyridine intermediates Pd catalysts, arylboronic acids, K2CO3, microwave heating High regioselectivity, versatile, fast Microwave-assisted, high purity products
Bromination-Tosylation-Deprotection 5-bromo-7-azaindole Br_2 or NBS, TsCl, NaOH, TBAF, organic solvents Enables selective functionalization Multi-step, moderate to high yields
One-Step Cyano to Pyrrolidine Conversion Haloacetonitrile, Raney Ni catalyst Raney Ni, base, mild temperatures Efficient, mild, good for saturated derivatives Novel patented method
Domino Cyclization via Halogenation 4-amino-2-bromopyridine Iodine monochloride, Pd catalysts, bases Precise substitution control Requires chromatographic separation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, and how are intermediates optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives. For example, reacting 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene-containing reagents (e.g., malononitrile or β-ketoesters) under acidic conditions (e.g., acetic acid) yields fused pyrrolopyridine derivatives . Optimization includes adjusting stoichiometry, reaction time (6-12 hours), and temperature (80-100°C) to achieve yields >70%. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Spectroscopic techniques are employed:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8-8.2 ppm) and nitrile carbon (δ ~115 ppm).
  • IR Spectroscopy : A strong absorption band at ~2200 cm⁻¹ confirms the nitrile group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 133.15 for C₇H₇N₃) .

Q. What functional groups in this compound enable further derivatization?

  • Methodological Answer : The nitrile group (-CN) at position 3 and the pyrrole NH are reactive sites. For example:

  • Nitrile : Hydrolysis to carboxylic acids (using H₂SO₄/H₂O) or reduction to amines (LiAlH₄).
  • NH Group : Alkylation (e.g., methyl iodide/NaH) or acylation (e.g., acetyl chloride) to modulate solubility or bioactivity .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10-30 minutes at 120-150°C) and enhances yields (85-95%). Key parameters include solvent choice (DMF or ethanol) and catalyst loading (e.g., 5 mol% Pd for cross-coupling reactions). This method is particularly effective for introducing aryl/heteroaryl substituents at the pyrrole or pyridine rings .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrolopyridine derivatives?

  • Methodological Answer : Advanced techniques include:

  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial interactions.
  • X-ray Crystallography : Resolves ambiguous NOE signals by providing definitive bond angles and torsion angles .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute stereochemistry for chiral derivatives (e.g., 2-amino-substituted analogs) .

Q. How do substituents on the pyrrolopyridine core influence biological activity in kinase inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Nitriles or halogens at position 3 enhance kinase binding (e.g., CDK2 inhibition IC₅₀ < 1 μM).
  • Aryl Groups at Position 5 : Improve selectivity (e.g., 4-chlorophenyl reduces off-target effects by 50%).
  • Solubility Modifiers : tert-Butyl or morpholine groups at position 1 increase bioavailability (logP reduction from 3.2 to 1.8) .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) identifies impurities (e.g., unreacted malononitrile or dimeric byproducts). Limits of detection (LOD) < 0.1% are achieved using:

  • Reverse-Phase C18 Columns : Mobile phase = acetonitrile/water (gradient elution).
  • LC-MS/MS : Quantifies low-abundance impurities (e.g., 0.01% levels) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
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1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile

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